![molecular formula C16H24N4O2 B6434352 tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 2385306-12-5](/img/structure/B6434352.png)
tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyclopenta[d]pyrimidine moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine ring and the tert-butyl ester group. Key steps may include:
Cyclopenta[d]pyrimidine Synthesis: This can be achieved through a series of condensation reactions involving appropriate precursors.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or cyclopenta[d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopenta[d]pyrimidine moiety can engage in hydrogen bonding and π-π interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate: Similar compounds include derivatives with different substituents on the piperazine or cyclopenta[d]pyrimidine rings.
Cyclopenta[d]pyrimidine Derivatives: Compounds with variations in the cyclopenta[d]pyrimidine core, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of both a piperazine ring and a cyclopenta[d]pyrimidine moiety, along with the tert-butyl ester group, provides a versatile scaffold for chemical modifications and potential biological activity.
Biological Activity
The compound tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C20H28N6O
- Molecular Weight : 368.5 g/mol
- IUPAC Name : tert-butyl 4-(5H,6H,7H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The cyclopentapyrimidine moiety is known to influence the compound's affinity for certain neurotransmitter receptors, which may result in central nervous system effects.
Antioxidant Activity
Research indicates that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, thus providing neuroprotective effects in models of oxidative stress .
Anxiolytic Effects
In behavioral tests, compounds structurally similar to this compound demonstrated anxiolytic-like activity. For example, in a study using the open field test, doses of related compounds significantly reduced anxiety-like behaviors in rodents .
Binding Affinity Studies
Competition binding assays have revealed that related piperazine derivatives bind to various receptors such as:
- α1B Adrenergic Receptors
- 5-HT1A Serotonin Receptors
- D2 Dopamine Receptors
These interactions suggest potential applications in treating psychiatric disorders .
Study on Neuroprotective Effects
A study published in PubMed explored the neuroprotective effects of a piperazine derivative similar to this compound. The results indicated a significant reduction in neuronal cell death under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Behavioral Assessment in Rodents
In another study assessing behavioral impacts, the compound was administered at varying doses (9.4 mg/kg, 18.8 mg/kg, and 37.6 mg/kg) to evaluate its anxiolytic properties. The results demonstrated a dose-dependent decrease in anxiety levels and an increase in sleep duration during sleep induction tests .
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H28N6O |
Molecular Weight | 368.5 g/mol |
IUPAC Name | tert-butyl 4-(5H,6H,7H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
Biological Activity | Observations |
---|---|
Antioxidant | Significant free radical scavenging |
Anxiolytic | Reduced anxiety-like behavior in rodent models |
Receptor Binding | Affinity for α1B, 5-HT1A, D2 receptors |
Properties
IUPAC Name |
tert-butyl 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-12-5-4-6-13(12)17-11-18-14/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHGIRPGZTXGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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